
Wilforlide B
Overview
Description
Wilforlide B is a natural norditerpenoid . It is used for research and development purposes only . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of Wilforlide B and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered .Molecular Structure Analysis
The molecular formula of Wilforlide B is C30H44O3 . Its molecular weight is 452.67 . The structure of Wilforlide B is classified under Terpenoids Triterpenes .Chemical Reactions Analysis
Wilforlide B has been found to enhance the chemosensitizing effect of docetaxel both in vitro and in vivo . It has been suggested that further studies are warranted to verify Wilforlide A as a new drug candidate to overcome docetaxel resistance in prostate cancer .Scientific Research Applications
Reproductive Toxicity Mechanism Elucidation
Wilforlide B has been implicated in the study of reproductive toxicity mechanisms. Research utilizing network pharmacology methods has identified Wilforlide B as one of the compounds with a high degree of interaction in the molecular mechanism of reproductive toxicity induced by Tripterygium wilfordii . This compound’s role is crucial in understanding the complex interplay of biological processes and pathways, such as the cAMP signaling pathway, that contribute to reproductive toxicity.
Immunosuppressive Activity
In the realm of immunology, Wilforlide B’s parent compound, Abruslactone A (also known as Wilforlide A), has demonstrated significant immunosuppressive activity. This activity includes the inhibition of adenosine deaminase in HL-60 cells, which is a key factor in inducing apoptosis . While Wilforlide B itself may not have been directly studied for this application, its close relation to Abruslactone A suggests potential in immunosuppressive research.
Anti-Cancer Potential
Wilforlide B is related to compounds like Celastrol, derived from Tripterygium wilfordii, which exhibits broad-spectrum anticancer activities. Although Wilforlide B is not directly mentioned in the context of cancer treatment, the association with Tripterygium wilfordii suggests a potential area for exploration in anticancer research, given the plant’s known bioactive compounds .
Hepatotoxicity Screening
In studies focused on hepatotoxicity, Wilforlide B is one of the major components screened for its effects on liver health. It is part of a group of compounds from Tripterygium wilfordii that have been tested for their impact on the fluorescence area and intensity of zebrafish livers, which is a measure of hepatotoxicity .
Neuroactive Ligand-Receptor Interaction
The neuroactive ligand-receptor interaction pathway is another area where Wilforlide B’s parent compounds have shown activity. This pathway is crucial for understanding various neurological functions and disorders. While Wilforlide B’s direct role in this pathway has not been detailed, its relation to active compounds in Tripterygium wilfordii suggests potential relevance .
Inflammatory Response Modulation
Wilforlide B may play a role in modulating the inflammatory response. This is inferred from the enrichment analysis of key targets in reproductive toxicity studies, where pathways related to the inflammatory response are highlighted. Understanding how Wilforlide B interacts with these pathways could provide insights into its application in controlling inflammation .
Regulation of Vasoconstriction
The regulation of vasoconstriction is a critical biological process that Wilforlide B might influence. This is based on module analysis from network pharmacology studies, which indicates that Tripterygium wilfordii compounds could affect gene ontology terms and pathways related to vasoconstriction .
G-Protein Coupled Receptor Signaling Pathway
Lastly, the G-protein coupled receptor signaling pathway, which is essential for numerous physiological responses, is another field where Wilforlide B’s parent compounds have been studied. The potential of Wilforlide B to affect this pathway could open up avenues for research in various signal transduction-related disorders .
Mechanism of Action
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,2R,5S,6R,9R,14R,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23+,26+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDALPPUPEKW-RSWVLDSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004387 | |
| Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforlide B | |
CAS RN |
84104-70-1 | |
| Record name | Wilforlide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




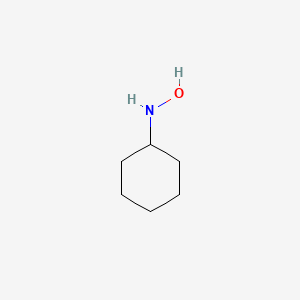

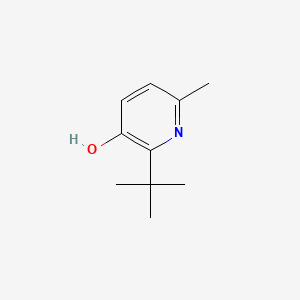
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)

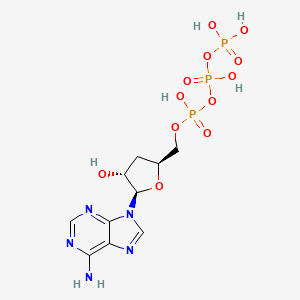
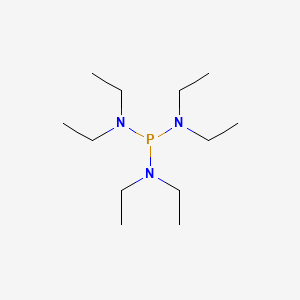
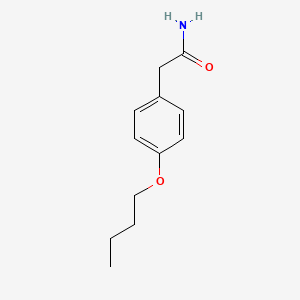
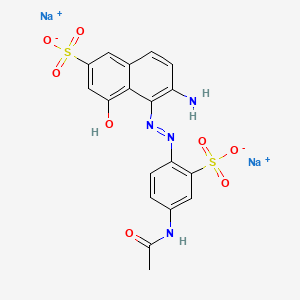
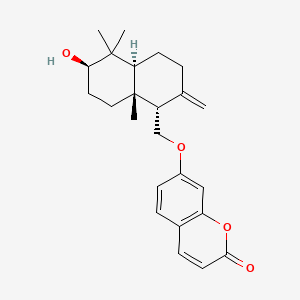

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)